Cas no 30834-74-3 (N,N'-Ethane-1,2-diylidenebis(2-methylpropan-2-amine))
30834-74-3 structure
Product Name:N,N'-Ethane-1,2-diylidenebis(2-methylpropan-2-amine)
Numero CAS:30834-74-3
MF:C10H20N2
MW:168.279202461243
CID:313104
PubChem ID:141141
Update Time:2025-05-19
N,N'-Ethane-1,2-diylidenebis(2-methylpropan-2-amine) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,2-Di(N-tert-butylimino)ethane
- 1,4-Diazabutadiene, 1,4-di-tert-butyl-
- 1,4-Di-tert-butyl-1,4-diazabutadiene
- Bis(tert-butylimino)ethane
- N-(2-([1,1-Dimethylethyl]imino)ethylidene)-2-methyl-2-propanamine
- N,N'-Di-tert-butylethanediimine
- N,N'-Ethane-1,2-diylidenebis(2-methylpropan-2-amine)
- Ethylamine, N,N'-ethanediylidenebis[1,1-dimethyl-
- TERT-BUTYL-(2-TERT-BUTYLIMINO-ETHYLIDENE)-AMINE
- AKOS002662746
- 2-Propanamine, N,N'-1,2-ethanediylidenebis[2-methyl-
- 1,2-bis(t-butylimino)ethane
- MFCD26792708
- (E)-tert-butyl[(2E)-2-(tert-butylimino)ethylidene]amine
- N,N'-Di-t-butylethanedialdimine
- TERT-BUTYL[2-(TERT-BUTYLIMINO)ETHYLIDENE]AMINE
- 24764-88-3
- 1,2-bis(tert-butylimino)ethane
- (Z)-TERT-BUTYL[(2Z)-2-(TERT-BUTYLIMINO)ETHYLIDENE]AMINE
- N,N'-ditert-butylethane-1,2-diimine
- N,N'-di-t-butyl-1,2-ethanediimine
- 30834-74-3
- LS-09204
- SCHEMBL241690
- SCHEMBL10057934
- AKOS017258565
- 2-Propanamine, N,N'-1,2-ethanediylidenebis(2-methyl-
- HACCVLBYBQLWMC-MKICQXMISA-N
-
- Inchi: 1S/C10H20N2/c1-9(2,3)11-7-8-12-10(4,5)6/h7-8H,1-6H3/b11-7+,12-8+
- Chiave InChI: HACCVLBYBQLWMC-MKICQXMISA-N
- Sorrisi: N(=C/C=N/C(C)(C)C)\C(C)(C)C
Proprietà calcolate
- Massa esatta: 168.1628
- Massa monoisotopica: 168.163
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 12
- Conta legami ruotabili: 3
- Complessità: 155
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.8
- Superficie polare topologica: 24.7Ų
Proprietà sperimentali
- Densità: 0.8
- Punto di ebollizione: 225°C at 760 mmHg
- Punto di infiammabilità: 81.4°C
- Indice di rifrazione: 1.437
- PSA: 24.72
- LogP: 2.72500
- Pressione di vapore: 0.1±0.4 mmHg at 25°C
N,N'-Ethane-1,2-diylidenebis(2-methylpropan-2-amine) Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303+H313+H333
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N,N'-Ethane-1,2-diylidenebis(2-methylpropan-2-amine) Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | N261970-250mg |
N,N'-Ethane-1,2-diylidenebis(2-methylpropan-2-amine) |
30834-74-3 | 250mg |
$ 275.00 | 2022-06-03 | ||
| TRC | N261970-500mg |
N,N'-Ethane-1,2-diylidenebis(2-methylpropan-2-amine) |
30834-74-3 | 500mg |
$ 450.00 | 2022-06-03 | ||
| TRC | N261970-1000mg |
N,N'-Ethane-1,2-diylidenebis(2-methylpropan-2-amine) |
30834-74-3 | 1g |
$ 720.00 | 2022-06-03 | ||
| Key Organics Ltd | LS-09204-1G |
(Z)-tert-butyl[(2Z)-2-(tert-butylimino)ethylidene]amine |
30834-74-3 | >95% | 1g |
£336.00 | 2025-02-08 | |
| A2B Chem LLC | AF46046-500mg |
N,N'-Ethane-1,2-diylidenebis(2-methylpropan-2-amine) |
30834-74-3 | >95% | 500mg |
$467.00 | 2024-04-20 | |
| A2B Chem LLC | AF46046-1g |
N,N'-Ethane-1,2-diylidenebis(2-methylpropan-2-amine) |
30834-74-3 | >95% | 1g |
$509.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1732892-1g |
n1,n2-Di-tert-Butylethane-1,2-diimine |
30834-74-3 | 98% | 1g |
¥1869.00 | 2024-08-02 |
N,N'-Ethane-1,2-diylidenebis(2-methylpropan-2-amine) Letteratura correlata
-
1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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